molecular formula C21H19NO B4843505 N-2-biphenylyl-2,5-dimethylbenzamide

N-2-biphenylyl-2,5-dimethylbenzamide

Cat. No. B4843505
M. Wt: 301.4 g/mol
InChI Key: NQLXZBJGVIPSKC-UHFFFAOYSA-N
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Description

N-2-biphenylyl-2,5-dimethylbenzamide, commonly known as BPDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BPDM is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of amide derivatives. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. BPDM is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the production of prostaglandins that cause inflammation and pain.

Mechanism of Action

BPDM exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins that cause inflammation and pain. BPDM selectively inhibits the activity of COX-2 enzymes, which are upregulated in response to inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, BPDM reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
BPDM has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. BPDM has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, BPDM has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPDM has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. BPDM is also highly selective for COX-2 enzymes, making it a useful tool for studying the role of COX-2 in various biological processes. However, BPDM has some limitations as well. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, BPDM has a relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on BPDM. One area of interest is the development of new derivatives of BPDM that may have improved pharmacological properties. For example, researchers could explore modifications to the BPDM molecule that could increase its solubility or extend its half-life. Another area of interest is the use of BPDM in combination with other drugs or therapies for the treatment of various diseases. For example, BPDM could be combined with other anti-inflammatory drugs or chemotherapeutic agents to enhance their effectiveness. Finally, researchers could explore the potential use of BPDM in the treatment of other diseases beyond those currently being studied, such as autoimmune diseases or chronic pain conditions.

Scientific Research Applications

BPDM has been extensively studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and Alzheimer's disease. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases. BPDM has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2,5-dimethyl-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-15-12-13-16(2)19(14-15)21(23)22-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLXZBJGVIPSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-phenylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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